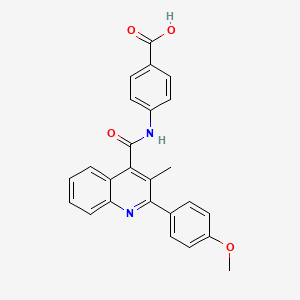

4-(2-(4-甲氧基苯基)-3-甲基喹啉-4-甲酰胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

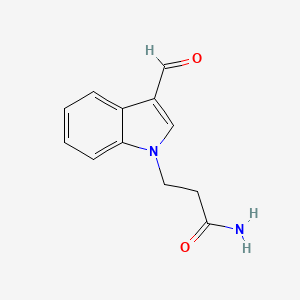

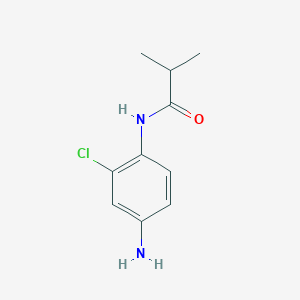

The compound "4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various compounds synthesized for their potential biological activities, such as antiallergy, antitumor, and antioxidant properties. The methoxyphenyl group suggests potential for increased solubility and interaction with biological targets .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds like 2-aminoquinoline. For instance, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves condensation with dialkyl oxalates and further chemical transformations . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

X-ray powder diffraction (XRPD) and other molecular characterization techniques such as NMR and FTIR are commonly used to determine the molecular structure of quinoline derivatives. For example, the structure of a related compound was determined to crystallize in an orthorhombic system with specific unit-cell parameters . Detailed NMR analysis can also reveal information about rotational isomerism in such compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including conversion of carboxylic acids to carboxamides, as facilitated by reagents like niobium pentachloride . The introduction of side chains and modifications to the heterocycle can be achieved through substitution reactions, as seen in the synthesis of antitumor pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at a specific position can affect potency and oral absorption . The crystalline structure, as determined by XRPD, can provide insights into the compound's stability and solubility . Additionally, theoretical calculations using density functional theory (DFT) can predict electronic properties such as HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity .

科学研究应用

高级氧化工艺

高级氧化工艺 (AOP) 用于处理水性介质中的对乙酰氨基酚,从而形成各种副产物。Qutob 等人 (2022) 的研究强调了了解副产物、它们的生物毒性和降解途径的重要性,这可以通过 AOP 系统增强此类化合物的降解。该研究强调了这些过程在解决水资源短缺和环境中难降解化合物积累方面的关键性质 (Qutob, Hussein, Alamry, & Rafatullah, 2022).

天然羧酸的生物活性

源自植物的天然羧酸,如苯甲酸,具有显着的生物活性。Godlewska-Żyłkiewicz 等人 (2020) 比较了选定羧酸的结构差异对其生物活性的影响,包括抗氧化、抗菌和细胞毒活性。这项研究强调了结构特征在这些化合物生物活性中的作用及其潜在的治疗应用 (Godlewska-Żyłkiewicz 等,2020).

异喹啉衍生物的药理学重要性

Danao 等人 (2021) 提供了异喹啉 (ISOQ) 及其合成衍生物的生物学潜力的见解。该综述阐明了 ISOQ 鲜为人知的生物活性,例如抗真菌、抗帕金森和抗肿瘤作用等。该知识可作为研究人员的参考,并有助于开发用于各种药物治疗应用的新型低分子量抑制剂 (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

4'-香叶氧基阿魏酸在癌症和炎症治疗中的潜力

Epifano 等人 (2015) 强调了 4'-香叶氧基阿魏酸 (GOFA) 的药理特性,GOFA 是一种从 Acronychia baueri 的根和树皮中提取的化合物。该化合物已被确认为体内有效的膳食喂养结肠癌化学预防剂,并显示出对结肠癌生长和发展的保护作用。这篇综述强调了 GOFA 作为抗炎和抗肿瘤剂的潜力,表明其在膳食干预和癌症预防中的重要性 (Epifano, Fiorito, Taddeo, & Genovese, 2015).

用氧化还原介体处理有机污染物

Husain 和 Husain (2007) 探索了氧化还原介体与酶结合用于处理废水中的有机污染物。该研究说明了氧化还原介体如何提高酶降解难降解化合物的效率,为各种有机污染物的修复提供了一种有前途的方法。这项研究提供了在处理工业废水中存在的芳香族化合物时酶-氧化还原介体系统潜在整合的视角 (Husain & Husain, 2007).

安全和危害

As with any chemical compound, handling “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” would require appropriate safety precautions. This might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

未来方向

The study of complex organic compounds like “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

属性

IUPAC Name |

4-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-15-22(24(28)26-18-11-7-17(8-12-18)25(29)30)20-5-3-4-6-21(20)27-23(15)16-9-13-19(31-2)14-10-16/h3-14H,1-2H3,(H,26,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNSVYQEPGSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)